6-bromo-2-(4-tert-butylphenyl)-N-propylquinoline-4-carboxamide
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Overview
Description
6-bromo-2-(4-tert-butylphenyl)-N-propylquinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(4-tert-butylphenyl)-N-propylquinoline-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Substitution: The substitution of a tert-butyl group at the 4-position of the phenyl ring.
Amidation: The formation of the carboxamide group at the 4-position of the quinoline ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-(4-tert-butylphenyl)-N-propylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
6-bromo-2-(4-tert-butylphenyl)-N-propylquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-2-(4-tert-butylphenyl)-N-propylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in disease pathways.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxylic acid
- 6-bromo-2-(4-tert-butylphenyl)-4-(morpholine-4-carbonyl)quinoline
Uniqueness
6-bromo-2-(4-tert-butylphenyl)-N-propylquinoline-4-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C23H25BrN2O |
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Molecular Weight |
425.4 g/mol |
IUPAC Name |
6-bromo-2-(4-tert-butylphenyl)-N-propylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H25BrN2O/c1-5-12-25-22(27)19-14-21(26-20-11-10-17(24)13-18(19)20)15-6-8-16(9-7-15)23(2,3)4/h6-11,13-14H,5,12H2,1-4H3,(H,25,27) |
InChI Key |
UFIMEIXDHFYILI-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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